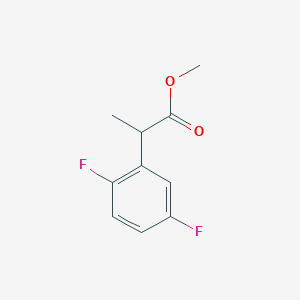

Methyl 2-(2,5-difluorophenyl)propanoate

Description

Methyl 2-(2,5-difluorophenyl)propanoate is an organic compound with the molecular formula C₁₀H₁₀F₂O₂ and a molecular weight of 200.18 g/mol . Its structure consists of a propanoate ester backbone attached to a phenyl ring substituted with fluorine atoms at the 2- and 5-positions. This substitution pattern significantly influences its electronic properties, reactivity, and biological interactions. The compound is widely used as a synthetic intermediate in medicinal chemistry, polymer science, and materials research due to its versatility in chemical transformations .

Properties

Molecular Formula |

C10H10F2O2 |

|---|---|

Molecular Weight |

200.18 g/mol |

IUPAC Name |

methyl 2-(2,5-difluorophenyl)propanoate |

InChI |

InChI=1S/C10H10F2O2/c1-6(10(13)14-2)8-5-7(11)3-4-9(8)12/h3-6H,1-2H3 |

InChI Key |

NYYBWNOZWOZRND-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C(C=CC(=C1)F)F)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(2,5-difluorophenyl)propanoate can be synthesized through several methods. One common approach involves the esterification of 2-(2,5-difluorophenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of methyl 2-(2,5-difluorophenyl)propanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,5-difluorophenyl)propanoate undergoes various chemical reactions, including:

Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: 2-(2,5-difluorophenyl)propanoic acid.

Reduction: 2-(2,5-difluorophenyl)propanol.

Substitution: Various substituted phenylpropanoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(2,5-difluorophenyl)propanoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 2-(2,5-difluorophenyl)propanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The fluorine atoms can enhance the compound’s binding affinity and selectivity for certain molecular targets, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Key Properties :

- IUPAC Name: Methyl 2-(2,5-difluorophenyl)propanoate

- SMILES : CC(C1=C(C=CC(=C1)F)F)C(=O)OC

- InChI Key: NYYBWNOZWOZRND-UHFFFAOYSA-N

- Applications : Enzyme inhibition studies, pharmaceutical intermediate, polymer precursor .

Comparison with Structurally Similar Compounds

Positional Isomers: Fluorine Substitution Patterns

Variations in fluorine substitution on the phenyl ring lead to distinct physicochemical and biological properties:

| Compound Name | Fluorine Substitution | Key Differences | Biological Activity |

|---|---|---|---|

| Methyl 2-(3,4-difluorophenyl)propanoate | 3,4-positions | Altered electronic effects due to meta-fluorine placement; reduced steric hindrance | Potential neuroprotective effects |

| Methyl 2-(2,4-difluorophenyl)propanoate | 2,4-positions | Increased dipole moment; enhanced solubility in polar solvents | Antibacterial activity (hypothesized) |

| Methyl 2-(2,6-difluorophenyl)propanoate | 2,6-positions | Symmetric substitution; higher thermal stability | Limited biological data |

The 2,5-difluoro substitution in the target compound provides a balance between electronic withdrawal and steric accessibility, making it optimal for enzyme binding in drug discovery .

Functional Group Variations

Modifications to the ester or phenyl groups alter reactivity and applications:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 2-amino-2-(2,5-difluorophenyl)propanoate | Amino group at C2 instead of ester | Enhanced hydrogen-bonding capacity; used in receptor-ligand studies |

| Methyl 3-(2,5-difluorophenyl)-2-hydroxypropanoate | Hydroxy group at C2 | Increased polarity; potential for glycosylation or prodrug synthesis |

| (R)-Methyl 2-acetamido-3-(2,5-difluorophenyl)propanoate | Acetamido group at C2; chiral center | Stereospecific interactions in enzyme inhibition |

The absence of an amino or hydroxy group in the target compound simplifies its synthetic pathway while retaining sufficient reactivity for nucleophilic substitutions .

Halogen-Substituted Analogs

Replacing fluorine with other halogens or functional groups:

| Compound Name | Substitution | Key Differences |

|---|---|---|

| Methyl 2-(2,5-dichlorophenyl)propanoate | Chlorine at 2,5-positions | Higher molecular weight (249.09 g/mol); increased lipophilicity |

| Methyl 2-(2,5-difluorophenyl)-3-oxopropanoate | Ketone at C3 | Electrophilic carbonyl group; useful in condensation reactions |

| Ethyl 3-(3,5-difluoro-4-methylphenyl)propanoate | Ethyl ester; methyl on phenyl | Altered metabolic stability; slower hydrolysis |

Fluorine’s small atomic radius and strong electronegativity in the target compound enhance binding affinity compared to bulkier halogens like chlorine .

Data Tables: Structural and Functional Comparisons

Table 1: Physicochemical Properties

| Property | Methyl 2-(2,5-difluorophenyl)propanoate | Methyl 2-amino-2-(2,5-difluorophenyl)propanoate | Methyl 3-(2,5-difluorophenyl)-2-hydroxypropanoate |

|---|---|---|---|

| Molecular Weight (g/mol) | 200.18 | 251.66 (hydrochloride salt) | 216.18 |

| LogP (Predicted) | 2.1 | 1.8 | 1.5 |

| Solubility (Water) | Low | Moderate (due to hydrochloride) | High |

Biological Activity

Methyl 2-(2,5-difluorophenyl)propanoate is a compound of increasing interest in the fields of medicinal chemistry and pharmaceutical research due to its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

Methyl 2-(2,5-difluorophenyl)propanoate has the following chemical characteristics:

- Chemical Formula : C₁₁H₁₂F₂O₂

- Molecular Weight : Approximately 230.21 g/mol

- Structure : The compound features a propanoate backbone attached to a 2,5-difluorophenyl group, which influences its electronic properties and biological interactions.

Biological Activity Overview

Research indicates that methyl 2-(2,5-difluorophenyl)propanoate exhibits significant biological activity relevant to therapeutic applications. Key areas of interest include:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes, which is crucial in drug development for various diseases.

- Receptor Binding : Its structural features suggest that it may interact with various biological receptors, enhancing its potential as a pharmacological agent.

The mechanism of action for methyl 2-(2,5-difluorophenyl)propanoate involves interactions with molecular targets that can modulate biological pathways. The presence of fluorine atoms enhances binding affinity and metabolic stability. This makes it a valuable candidate in drug design aimed at neurological disorders and other conditions requiring precise molecular interactions.

Synthesis

Methyl 2-(2,5-difluorophenyl)propanoate can be synthesized through various organic synthesis techniques. Common methods include:

- Esterification : Reacting the corresponding acid with methanol in the presence of acid catalysts.

- Nucleophilic Substitution : Utilizing nucleophiles that can replace leaving groups on the aromatic ring.

Case Studies and Research Findings

Several studies have investigated the biological activity of methyl 2-(2,5-difluorophenyl)propanoate:

- Therapeutic Applications : Research has highlighted its use in developing compounds targeting neurological disorders. For instance, studies have explored its efficacy in modulating neurotransmitter systems.

- In Vitro Studies : In vitro assays have demonstrated that this compound can inhibit specific enzyme activities at nanomolar concentrations, indicating a strong potential for therapeutic applications .

- Pharmacological Profiling : The compound has been subjected to pharmacological profiling to determine its safety and efficacy in preclinical models. Results suggest favorable pharmacokinetic properties, making it suitable for further development .

Data Table: Comparison with Similar Compounds

| Compound Name | Structure | Unique Features | Biological Activity |

|---|---|---|---|

| Methyl 2-(2,5-difluorophenyl)propanoate | Structure | Difluorinated phenyl group | Enzyme inhibitor |

| Methyl 2-amino-3-(3,4-difluorophenyl)propanoate | Structure | Different fluorination pattern | Potential neuroprotective effects |

| Methyl 3-amino-3-(4-chlorophenyl)propanoate | Structure | Chlorine substitution | Varies in reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.